1-Aminophenothiazine

Description

Structure

3D Structure

Properties

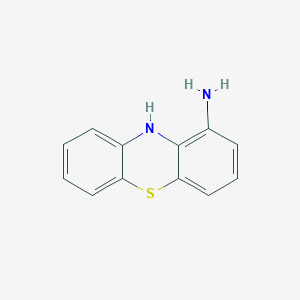

Molecular Formula |

C12H10N2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

10H-phenothiazin-1-amine |

InChI |

InChI=1S/C12H10N2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H,13H2 |

InChI Key |

XUKJDTCEYYOATE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Aminophenothiazine

Direct Synthesis Pathways to 1-Aminophenothiazine

The direct synthesis of this compound is most commonly achieved through a two-step process involving the initial formation of the phenothiazine (B1677639) ring system followed by the introduction of the amino group at the 1-position.

Cyclization Reactions for Phenothiazine Ring System Formation

The foundational phenothiazine structure is typically synthesized through the cyclization of diphenylamine (B1679370) with sulfur. This reaction is often carried out at elevated temperatures, sometimes in the presence of a catalyst like iodine. academicjournals.org The general reaction is depicted below:

Figure 1: General Synthesis of the Phenothiazine Ring

| Reactants | Conditions | Product |

| Diphenylamine, Sulfur | Heating, Iodine (catalyst) | Phenothiazine |

While this method produces the core phenothiazine scaffold, it does not directly yield a 1-substituted product. The substitution pattern of the resulting phenothiazine is dependent on the substituents present on the initial diphenylamine.

Regioselective Introduction of the Amino Group at the 1-Position

A prevalent and effective method for introducing an amino group at the 1-position of the phenothiazine ring involves a nitration-reduction sequence. This indirect approach offers good regioselectivity for the 1-position.

The first step is the nitration of phenothiazine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent over-nitration. researchgate.netacademicjournals.org This reaction yields 1-nitrophenothiazine.

The subsequent step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents, with a common method being the use of iron in the presence of a dilute acid, such as hydrochloric acid. ingentaconnect.com This reduction affords this compound, often isolated as its dihydrochloride (B599025) salt. researchgate.netacademicjournals.org

Table 1: Synthesis of this compound from Phenothiazine

| Step | Reactants | Reagents | Product |

| 1. Nitration | Phenothiazine | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitrophenothiazine |

| 2. Reduction | 1-Nitrophenothiazine | Fe, dil. HCl | This compound dihydrochloride |

Novel Catalyst Systems for Efficient Synthesis

Research into more efficient and environmentally benign synthetic methods for phenothiazines has led to the exploration of novel catalyst systems. While not exclusively focused on this compound, these advancements are relevant to the synthesis of its precursors. For instance, iron-catalyzed domino C–S/C–N cross-coupling reactions have been developed for the synthesis of phenothiazines, offering an alternative to traditional palladium and copper catalysts and addressing issues of poor regioselectivity and long reaction times. acs.orgnih.gov Ferric citrate (B86180) has also been reported as a non-toxic, economical, and ligand-free catalyst for the regioselective synthesis of substituted phenothiazines. ingentaconnect.combenthamdirect.comdntb.gov.ua These newer catalytic approaches hold promise for the future development of more direct and efficient syntheses of specifically substituted phenothiazines like this compound.

Synthesis of Precursor Molecules and Advanced Intermediates

The primary precursor for the most common synthesis of this compound is phenothiazine itself, which is derived from diphenylamine and sulfur. ubbcluj.ro For the regioselective synthesis of other substituted phenothiazines, substituted diphenylamines or 2-amino-2'-halodiphenyl sulfides are crucial intermediates. The cyclization of these precursors, often catalyzed by copper, can lead to specific substitution patterns on the phenothiazine ring. d-nb.info

A key advanced intermediate in the chemistry of this compound is 1-acetylaminophenothiazine. This compound is prepared by the protection of the amino group of this compound using acetic anhydride (B1165640). researchgate.netacademicjournals.org This protection is a critical step to modulate the reactivity of the amino group and direct further functionalization of the phenothiazine ring. researchgate.netacademicjournals.org

Strategies for Functionalization and Derivatization of this compound

The presence of the amino group at the 1-position provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Modifications and Transformations at the Amino Functionality

The amino group of this compound can undergo typical reactions of primary aromatic amines. A fundamental transformation is its acylation.

Acetylation: As mentioned, the reaction of this compound with acetic anhydride yields 1-acetylaminophenothiazine. researchgate.netacademicjournals.org This acetylated derivative is a stable, crystalline solid and serves as a versatile intermediate for further modifications. The acetyl group can be removed later through hydrolysis if the free amine is required.

Further Derivatization of 1-Acetylaminophenothiazine: The protected intermediate, 1-acetylaminophenothiazine, can be subjected to further electrophilic substitution reactions. For instance, nitration of 1-acetylaminophenothiazine with a mixture of nitric and sulfuric acids leads to the formation of isomeric nitro derivatives, specifically 1-amino-2-nitrophenothiazine and 1-amino-4-nitrophenothiazine. researchgate.netacademicjournals.org The acetyl group, being an ortho-, para-director, influences the position of the incoming nitro group. The subsequent reduction of these nitro-amino phenothiazines can provide access to diaminophenothiazine derivatives. researchgate.netacademicjournals.org

Table 2: Derivatization of this compound

| Starting Material | Reagents/Conditions | Product(s) |

| This compound | Acetic anhydride | 1-Acetylaminophenothiazine |

| 1-Acetylaminophenothiazine | Conc. HNO₃, Conc. H₂SO₄ | 1-Amino-2-nitrophenothiazine and 1-Amino-4-nitrophenothiazine |

Substitutions and Transformations on the Phenothiazine Core

The inherent reactivity of the phenothiazine nucleus allows for a variety of substitution and transformation reactions, enabling the synthesis of a diverse range of derivatives. The specific position and nature of substituents on the phenothiazine ring can significantly influence the molecule's electronic properties and biological activity. researchgate.netontosight.ai

A common strategy for derivatization involves electrophilic aromatic substitution. For instance, the nitration of 1-acetylaminophenothiazine, a protected form of this compound, yields two isomeric compounds: 1-amino-2-nitrophenothiazine and 1-amino-4-nitrophenothiazine. academicjournals.orgresearchgate.net This highlights the directing effects of the existing substituents on the incoming nitro group.

Furthermore, the amino group of this compound can undergo various transformations. One such transformation is its conversion into a diamino derivative. The reduction of 1-amino-2-nitrophenothiazine furnishes 1,2-diaminophenothiazine, a key precursor for further heterocyclic annulation. academicjournals.orgresearchgate.net

The phenothiazine core itself can be modified through reactions at the nitrogen and sulfur atoms. The nitrogen atom at position 10 can be functionalized, for example, by introducing an alkyl or acyl group. ontosight.ai The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These transformations alter the geometry and electronic properties of the phenothiazine ring system.

Nucleophilic aromatic substitution (SNAr) reactions on polyfluoroarenes with phenothiazine have also been explored, leading to the formation of 10-phenylphenothiazine derivatives. mdpi.com While this specific example focuses on the 10-position, it demonstrates the utility of SNAr reactions in creating C-N bonds with the phenothiazine core.

The following table summarizes some key substitution reactions on the phenothiazine core related to this compound derivatives:

| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |

| 1-Acetylaminophenothiazine | Nitrating agent | 1-Amino-2-nitrophenothiazine and 1-Amino-4-nitrophenothiazine | academicjournals.orgresearchgate.net |

| 1-Amino-2-nitrophenothiazine | Reducing agent | 1,2-Diaminophenothiazine | academicjournals.orgresearchgate.net |

| Phenothiazine | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Phenothiazine sulfoxide/sulfone |

Heterocyclic Annulation and Scaffold Extension Techniques

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing phenothiazine framework. This powerful strategy allows for the creation of complex, polycyclic systems with novel properties. researchgate.net

A notable example is the synthesis of 13H-5,14-dihydroquinoxalino[2,3-a]phenothiazine. This pentacyclic system is formed through the condensation of 1,2-diaminophenothiazine with catechol in refluxing ethanol. academicjournals.orgresearchgate.net The 1,2-diaminophenothiazine, in turn, is synthesized from this compound via a multi-step process involving protection, nitration, and reduction. academicjournals.orgresearchgate.net

The formation of fused heterocyclic systems can also be achieved through intramolecular cyclization reactions. For instance, refluxing 3-bromo-1-aminophenothiazine with formic acid leads to the formation of a pyrazolophenothiazine derivative in an 80% yield. clockss.org Treatment of the same starting material with carbon disulfide results in the formation of an imidazolophenothiazine. clockss.org These reactions demonstrate how different reagents can be used to construct different types of fused heterocyclic rings.

Another approach involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that serves as a handle for subsequent cyclization. For example, formylation of N-ethyl-2-methoxyphenothiazine followed by condensation and cyclization can lead to the formation of a pyrano[6,5-b]phenothiazine system. clockss.org

Transition metal-catalyzed C-H annulation of alkenes is another modern technique for constructing heterocyclic frameworks. rsc.org While not specifically detailed for this compound in the provided context, this methodology represents a powerful tool for scaffold extension in heterocyclic chemistry.

The table below illustrates examples of heterocyclic annulation starting from phenothiazine derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.govacs.org

In the context of this compound synthesis, a key step is the reduction of a nitro group to an amine. Traditional methods often utilize reagents that can be hazardous or produce significant waste. Green chemistry approaches would favor the use of catalytic hydrogenation or transfer hydrogenation with more environmentally benign reducing agents.

The choice of solvent is another critical factor. Many organic syntheses rely on volatile and toxic organic solvents. nih.gov Green chemistry promotes the use of safer alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. For instance, the synthesis of some phenothiazine derivatives has been explored using water as a solvent, which is a significant improvement from an environmental perspective. acs.org

Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. semanticscholar.orgmdpi.com This method has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds. The use of microwave irradiation in the synthesis of this compound or its precursors could offer a more sustainable alternative to conventional heating methods.

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. acs.org Synthetic routes with fewer steps and a reduction in the use of protecting groups contribute to higher atom economy. acs.org The development of enzymatic processes, for example, can be highly specific and eliminate the need for protecting groups. acs.org

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry provide a clear framework for developing more sustainable synthetic routes. Key areas for improvement include the selection of catalysts, solvents, and energy sources.

Reaction Optimization Studies for Yield and Selectivity Enhancement

Optimizing reaction conditions is a crucial aspect of chemical synthesis to maximize yield, improve selectivity, and ensure the economic viability of a process. This involves systematically altering various parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry. whiterose.ac.uk

In the synthesis of this compound, a critical step is the reduction of 1-nitrophenothiazine. A modified method involves the use of stannous chloride dihydrate in glacial acetic acid, with the reaction temperature being a key parameter. nih.gov The reaction is initiated at 75 °C and the temperature increases to 110 °C, with the entire process being completed in 15 minutes to afford a 64% yield of this compound. nih.gov

For the synthesis of phenothiazine derivatives, optimization of coupling reactions is also important. For instance, in the Buchwald-Hartwig amination to create amino-phenothiazine derivatives, the choice of catalyst and reaction conditions is critical for achieving high yields. ubbcluj.ro Similarly, in the nucleophilic aromatic substitution (SNAr) reaction of phenothiazine with polyfluoroarenes, the base and solvent system were optimized. The reaction of phenothiazine with octafluorotoluene (B1221213) gave a 96% yield using K₂CO₃ in DMF at 60 °C, while for other polyfluoroarenes, K₃PO₄ in MeCN at 60 °C was found to be optimal. mdpi.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) and machine learning algorithms. whiterose.ac.ukbeilstein-journals.org These techniques allow for the efficient exploration of a multidimensional reaction space to identify optimal conditions more effectively than traditional one-factor-at-a-time (OFAT) methods. whiterose.ac.uk Bayesian optimization, for example, has been shown to outperform human decision-making in optimizing reaction conditions. nih.gov

The following table provides an example of reaction optimization for a related phenothiazine synthesis:

| Reaction | Variable Parameter | Condition | Outcome | Reference |

| SNAr of phenothiazine with pentafluorobenzonitrile | Base | K₂CO₃ | 76% yield | mdpi.com |

| K₃PO₄ | 95% yield | mdpi.com | ||

| Cs₂CO₃ | 86% yield | mdpi.com | ||

| Solvent | DMF | 85% yield | mdpi.com | |

| MeCN | 95% yield | mdpi.com | ||

| Dioxane | 65% yield | mdpi.com |

Advanced Structural Elucidation and Conformational Analysis

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a theoretical lens to examine the intrinsic properties of the 1-aminophenothiazine molecule in the absence of solvent or crystal packing effects.

Conformational Energy Landscapes and Isomerism

The phenothiazine (B1677639) core is not planar; it adopts a characteristic folded or "butterfly" conformation along the N-S axis. This flexibility gives rise to different conformational isomers. Theoretical calculations on related phenothiazine derivatives indicate that the molecule exists in multiple stable or metastable conformations. nih.gov The energy differences between these conformers, which may differ in the degree of puckering of the central ring or the orientation of the 1-amino group, are typically small. This suggests a dynamic molecule that can easily interconvert between various spatial arrangements. For the related 2-aminophenothiazine, DFT calculations have predicted a stable triplet excited state conformation that is more planar than the ground state, with a torsion angle of 172 degrees. nih.gov Similar computational approaches for this compound would map its potential energy surface, identifying the lowest energy conformers and the energy barriers separating them.

Bond Length and Angle Analysis

Valence Shell Electron Pair Repulsion (VSEPR) theory provides a basic framework for predicting molecular shapes. wikipedia.orgijrpr.com However, for detailed and accurate geometric parameters, quantum chemical calculations are indispensable. These methods can predict bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle between any two bonds that include a common atom) with high precision. openstax.org For the phenothiazine ring system, key parameters include the C–S, C–N, and C–C bond lengths, as well as the C-S-C and C-N-C bond angles within the central thiazine (B8601807) ring. A crucial parameter is the dihedral or "butterfly" angle between the two outer benzene (B151609) rings, which quantifies the degree of folding. These calculated values serve as a benchmark for comparison with experimental data obtained from X-ray crystallography.

Crystallographic Investigations of this compound and its Advanced Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. fzu.czuni-ulm.deyoutube.com It provides unambiguous data on bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. uhu-ciqso.es

Single Crystal X-ray Diffraction Analysis of Supramolecular Assemblies

While a crystal structure for the parent this compound is not readily found in public databases, structures of its derivatives provide significant insight. For instance, the crystal structure of N-(phenothiazin-1-yl)acetamide, a closely related derivative, has been determined. In this structure, the molecules form chains through N—H···O hydrogen bonds, which are further linked by C—H···O and C—H···π interactions to create a complex three-dimensional supramolecular network. Current time information in Edmonton, CA. Weak noncovalent forces like hydrogen bonds and π–π stacking are crucial in directing the formation of these well-defined supramolecular structures. mdpi.comadatbank.ro The analysis of such assemblies is critical for understanding molecular recognition and for the rational design of new materials. adatbank.ro

| Parameter | Value | Compound |

| Butterfly Angle | 24.18 (4)° | N-(phenothiazin-1-yl)acetamide Current time information in Edmonton, CA. |

Co-crystallization Studies for Mechanistic Insights

Co-crystallization is a technique in crystal engineering where two or more different molecules are combined in a single crystal lattice, held together by non-covalent interactions. acs.org This method is used to modify the physical properties of active pharmaceutical ingredients and to gain insights into intermolecular interactions. acs.orgdergipark.org.tr A co-crystal of the parent phenothiazine with phenazine (B1670421) has been reported, in which the molecules recognize each other through N-H···N and C-H···S hydrogen bonds, forming a tetramer unit. eurjchem.com Studies on dual-active liquid co-crystals of phenothiazine drugs with non-steroidal anti-inflammatory drugs (NSAIDs) have also been conducted, confirming co-crystal formation through NMR spectroscopy. acs.org Such studies on this compound could reveal its specific hydrogen bonding and π-stacking preferences, providing a basis for designing new materials or understanding its binding to biological targets.

Advanced Spectroscopic Probing of Molecular Interactions and Tautomerism

Spectroscopy provides information about molecular structure and dynamics, which is complementary to the static picture from crystallography.

Tautomerism is a phenomenon where isomers interconvert through the migration of an atom or group, most commonly a proton. numberanalytics.com For this compound, amino-imino tautomerism is theoretically possible. The presence and equilibrium between these tautomers can be investigated using spectroscopic methods, as the different forms would have distinct spectral signatures. numberanalytics.com

Advanced techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are powerful tools for this purpose. In NMR, the chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which would differ between the amino and imino forms. researchgate.net Similarly, the vibrational frequencies in an IR spectrum, such as the N-H stretching bands, would distinguish between the two tautomers. nih.gov While specific studies detailing the tautomerism of this compound are scarce, the principles have been widely applied to other heterocyclic systems. nih.gov Furthermore, phenothiazine derivatives are known to be attractive spectroscopic probes for studying processes like photoinduced electron transfer due to their reversible oxidative reactions. cardiff.ac.ukmdpi.com

Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to investigate the dynamic behavior of molecules in solution. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to study processes such as conformational exchange, rotation around single bonds, and ring inversions that occur on the NMR timescale. ox.ac.ukblogspot.com For molecules that are in fast exchange between different conformations at room temperature, the observed NMR spectrum is an average of the signals from each conformation. blogspot.com Lowering the temperature can slow down these exchange processes, allowing the individual signals of the distinct conformers to be resolved. ox.ac.uk Conversely, raising the temperature can cause broad peaks from intermediate exchange rates to sharpen as the exchange becomes faster. numberanalytics.com

In the context of this compound, VT-NMR would be invaluable for probing two key dynamic processes: the conformational "butterfly" motion of the non-planar phenothiazine ring system and the rotational barrier around the C1-NH2 bond. At low temperatures, the signals for aromatic protons on opposite sides of the phenothiazine core may become distinct if the ring inversion is slowed sufficiently. Similarly, hindered rotation of the amino group could lead to observable changes in the chemical shifts of adjacent aromatic protons.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for this compound in DMSO-d₆

This table illustrates a hypothetical scenario where decreasing temperature resolves the signals for protons H-2 and H-9, which become inequivalent as the phenothiazine ring's butterfly-like inversion slows down.

| Proton | Chemical Shift (δ) at 298 K (25 °C) | Chemical Shift (δ) at 213 K (-60 °C) | Description |

| H-2 | 7.15 ppm (broad) | 7.18 ppm (sharp) | Becomes distinct from H-9 at low temperature. |

| H-9 | 7.15 ppm (broad) | 7.12 ppm (sharp) | Becomes distinct from H-2 at low temperature. |

| H-4 | 6.90 ppm | 6.91 ppm | Minor shift due to reduced molecular tumbling. |

| NH₂ | 5.20 ppm (broad) | 5.35 ppm (sharp) | Sharpening due to slower proton exchange with solvent or impurities. |

Note: This data is hypothetical and for illustrative purposes only.

Resonance Raman Spectroscopy for Vibrational Mode Assignment in Specific States

Resonance Raman (RR) spectroscopy is an enhancement technique where the excitation laser frequency is tuned to match an electronic transition of a molecule. edinst.comwikipedia.org This resonance condition dramatically increases the intensity of Raman scattering for vibrational modes that are coupled to the electronic transition, often by a factor of 10² to 10⁶. edinst.com This selectivity allows for the targeted study of a specific part of a molecule known as the chromophore—the group responsible for light absorption. edinst.comsemi.ac.cn

For this compound, which possesses strong UV-Vis absorption bands corresponding to π-π* transitions within the aromatic system, RR spectroscopy would be a highly specific tool. nih.gov By tuning the laser to the wavelength of a specific electronic absorption, it is possible to selectively enhance the vibrations of the phenothiazine core. This can provide detailed information about the structure of the molecule in its electronic excited state and how the geometry changes upon excitation. semi.ac.cn Studies on related compounds, such as the phenothiazine radical cation, have shown that RR spectroscopy can effectively probe the structural changes that occur upon changes in the electronic state. rsc.org

Table 2: Potential Vibrational Modes of this compound for Resonance Raman Study

This table outlines key vibrational modes that could be selectively enhanced and studied using Resonance Raman spectroscopy.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Information Provided |

| C-S-C Bending | 250 - 400 | Information on the puckering of the central thiazine ring. |

| C-N-C Bending | 400 - 550 | Insights into the butterfly angle of the phenothiazine structure. |

| Aromatic C-C Stretching | 1450 - 1650 | Sensitive to the electronic distribution within the benzene rings upon excitation. |

| C-N (Amino) Stretching | 1250 - 1350 | Probes the interaction of the amino group with the aromatic system. |

Note: Frequencies are representative and would require experimental verification.

Circular Dichroism for Chiral Derivatives and Induced Chirality

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a definitive tool for studying chiral molecules. nih.gov A CD signal is only observed for molecules that lack a center of inversion or a plane of symmetry. This compound is an achiral molecule and therefore does not produce a CD spectrum on its own.

However, CD spectroscopy can be powerfully applied in two scenarios:

Chiral Derivatives: If a chiral center is introduced into the molecule, for instance by synthesizing a derivative with a chiral substituent on the amino group (e.g., 1-(α-methylbenzylamino)phenothiazine), the resulting enantiomers would produce mirror-image CD spectra. nih.gov This would allow for the unambiguous assignment of the absolute configuration of the new stereocenter.

Induced Chirality: An achiral molecule like this compound can exhibit a CD signal when it forms a complex with a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral protein. nih.gov This "induced circular dichroism" (ICD) provides information about the binding geometry and the electronic interactions between the host and the guest molecule. nih.govresearchgate.net

Table 3: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

This table illustrates the expected mirror-image Cotton effects for hypothetical (R) and (S) enantiomers of a chiral this compound derivative.

| Enantiomer | Wavelength of Maximum Absorption (λₘₐₓ) | Molar Circular Dichroism (Δε) | Cotton Effect Sign |

| (R)-1-(α-methylbenzylamino)phenothiazine | 260 nm | +15 M⁻¹cm⁻¹ | Positive |

| (S)-1-(α-methylbenzylamino)phenothiazine | 260 nm | -15 M⁻¹cm⁻¹ | Negative |

| (R)-1-(α-methylbenzylamino)phenothiazine | 315 nm | -8 M⁻¹cm⁻¹ | Negative |

| (S)-1-(α-methylbenzylamino)phenothiazine | 315 nm | +8 M⁻¹cm⁻¹ | Positive |

Note: This data is hypothetical and for illustrative purposes only.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following excitation by a short pulse of light, typically on the picosecond to nanosecond timescale. nih.gov This technique provides critical information about the lifetime of the excited state and the various dynamic processes that lead to its deactivation, such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay. lightcon.com

Table 4: Experimental Photophysical Data for 2-Aminophenothiazine in Acetonitrile (B52724)

This table presents published experimental data for the 2-amino isomer, which serves as a valuable reference for the expected properties of this compound.

| Parameter | Value | Method/Description | Reference |

| Fluorescence Emission Maximum (λₑₘ) | 450 nm | Measured in acetonitrile solution. | nih.gov |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Determined relative to quinine (B1679958) sulfate (B86663) standard. | nih.gov |

| Singlet Fluorescence Lifetime (τₛ) | 0.65 ± 0.08 ns | Measured in air-saturated acetonitrile solution. | nih.gov |

| Singlet State Energy (Eₛ) | 75 kcal/mol | Calculated from the crossing of absorption and emission spectra. | nih.gov |

Note: The data presented is for the isomer 2-aminophenothiazine.

Theoretical Prediction of Spectroscopic Parameters

Modern quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties, including spectroscopic parameters. researchgate.netnih.gov Methods like DFT can be used to optimize the ground-state geometry of a molecule and subsequently calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies (UV-Vis absorption maxima). researchgate.net Comparing these theoretical predictions with experimental data serves to validate the computational model and aids in the definitive assignment of complex spectra. nih.gov

For aminophenothiazines, theoretical calculations have proven effective. For example, semi-empirical and DFT calculations performed on 2-aminophenothiazine have shown excellent agreement with the experimental UV-Vis absorption spectrum. nih.gov The calculations can predict the energies of multiple electronic transitions, helping to deconstruct broad experimental absorption bands and assign their n-π* or π-π* character. nih.gov This synergy between theoretical prediction and experimental measurement is essential for a robust and detailed electronic and structural characterization.

Table 5: Comparison of Experimental and Theoretically Predicted UV-Vis Absorption Maxima for 2-Aminophenothiazine

This table showcases the strong correlation between experimental data and theoretical predictions for the electronic transitions of the 2-amino isomer.

| Experimental λₘₐₓ (nm) | Predicted λₘₐₓ (nm) - Semi-empirical (PM3) | Predicted λₘₐₓ (nm) - DFT (B3LYP/6-31G(d)) | Transition Assignment | Reference |

| 322 | 318 | 325 | n-π | nih.gov |

| 256 | 254 | 260 | π-π | nih.gov |

| 224 | 220 | 228 | π-π* | nih.gov |

Note: The data presented is for the isomer 2-aminophenothiazine.

Reactivity Profiles and Reaction Mechanisms of 1 Aminophenothiazine

Redox Chemistry and Electrochemical Behavior

The redox characteristics of 1-aminophenothiazine are fundamental to its chemical behavior, influencing its stability and potential applications. The phenothiazine (B1677639) core is susceptible to both oxidation and reduction reactions, which can be explored through electrochemical and chemical methods.

Mechanisms of Oxidation Pathways and Products

The oxidation of phenothiazine derivatives can occur at the sulfur atom, leading to the formation of sulfoxides and sulfones, or through the removal of an electron from the nitrogen atom to form a cation radical. grafiati.com The specific pathway and resulting products are influenced by the oxidizing agent used and the reaction conditions. For instance, hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.

Electrochemical studies provide detailed insights into the oxidation process. The oxidation of phenothiazine can proceed through one-electron or two-electron steps depending on the pH of the medium. researchgate.net In acidic solutions (pH ≤ 1), the oxidation occurs in two distinct one-electron steps. researchgate.net Conversely, in a pH range of 1 to 7, a single two-electron oxidation process is observed. researchgate.net At pH values greater than 7, the mechanism reverts to two one-electron steps. researchgate.net

The initial oxidation product is a cation radical, which can undergo further reactions. The specific nature of the substituent at the 2-position, in this case, the amino group, significantly influences the redox properties of the molecule. nih.gov The presence of the electron-donating amino group is expected to lower the oxidation potential compared to the parent phenothiazine molecule. nih.govnih.gov

Table 1: Potential Oxidation Products of this compound

| Product Name | Description |

|---|---|

| This compound-5-oxide | Oxidation at the sulfur atom to form a sulfoxide. |

| This compound-5,5-dioxide | Further oxidation at the sulfur atom to form a sulfone. |

Reduction Potentials and Corresponding Pathways

The reduction of phenothiazine derivatives can also occur, though it is less commonly studied than oxidation. The sulfonamide group, if present as a derivative, can be reduced to an amine using agents like lithium aluminum hydride or sodium borohydride.

Electrochemical studies reveal that the reduction potentials of phenothiazine derivatives are influenced by their molecular structure and the experimental conditions. The reduction of the oxidized species (cation radical) is a key aspect of the reversible redox behavior observed in cyclic voltammetry. The reduction potential of this compound is an important parameter in understanding its electron-accepting capabilities. Studies on related phenothiazine derivatives have shown that anode and cathode peak potentials in cyclic voltammograms decrease with increasing pH, indicating the involvement of protons in the redox reaction. researchgate.net

Table 2: Standard Reduction Potentials (Illustrative Examples)

| Half-Reaction | Standard Potential E° (Volts) |

|---|---|

| F₂(g) + 2e⁻ → 2F⁻(aq) | +2.87 |

| PbO₂(s) + SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l) | +1.70 |

| Fe³⁺(aq) + e⁻ → Fe²⁺(aq) | +0.77 |

| 2H⁺(aq) + 2e⁻ → H₂(g) | 0.00 |

| Li⁺(aq) + e⁻ → Li(s) | -3.04 |

Note: This table provides general standard reduction potentials for common half-reactions to illustrate the concept and is not specific to this compound. gsu.eduwebassign.netgov.nl.ca

Electrochemical Kinetic Studies and Intermediates

Electrochemical kinetic studies, such as cyclic voltammetry and chronopotentiometry, provide insights into the rate of electron transfer and the stability of intermediates formed during redox reactions. grafiati.comresearchgate.net The study of phenothiazine derivatives often reveals complex electrode reaction kinetics. researchgate.net

For instance, studies on related phenothiazine compounds have determined heterogeneous electron transfer rate constants. researchgate.net These studies also highlight the role of intermediates, such as the triplet state, in the photochemical and electrochemical processes of aminophenothiazines. nih.gov Nanosecond laser flash photolysis has been used to identify transient species like the triplet state of 2-aminophenothiazine (³APH*), which has a lifetime of approximately 3.5 µs in deaerated acetonitrile (B52724). nih.gov The presence of oxygen can significantly quench this triplet state. nih.gov

Table 3: Electrochemical Kinetic Parameters for a Related Phenothiazine Derivative

| Parameter | Value |

|---|---|

| Heterogeneous electron transfer rate constant (k₀) | 8.3 × 10⁻⁴ cm s⁻¹ |

| Transfer coefficient (α) | 0.52 |

Note: These values are for 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride at pH 7.0 and serve as an illustrative example of the types of kinetic data obtained for phenothiazine derivatives. researchgate.net

Reactions Involving the Amino Functionality

The primary amino group at the 1-position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Reactivity and Acylation Mechanisms

The amino group of this compound exhibits nucleophilic character due to the lone pair of electrons on the nitrogen atom. pdx.eduvanderbilt.edu This allows it to react with electrophiles, such as acylating agents.

Acylation, the introduction of an acyl group (R-C=O), is a common reaction for primary amines. This is typically achieved by reacting the amine with an acid chloride or an acid anhydride (B1165640). academicjournals.orgresearchgate.net For example, the reaction of this compound with acetic anhydride would yield 1-acetylaminophenothiazine. academicjournals.orgresearchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or acetate) results in the formation of the amide product. academicjournals.orgresearchgate.net

The reactivity of the amino group can be influenced by steric hindrance and the electronic properties of the phenothiazine ring system. The protection of the amino group via acylation is also a common strategy in multi-step syntheses to prevent unwanted side reactions during subsequent transformations, such as nitration. academicjournals.orgresearchgate.net

Table 4: Example of an Acylation Reaction of this compound

| Reactant | Reagent | Product |

|---|

Diazotization and Subsequent Synthetic Transformations

Primary aromatic amines, such as this compound, can undergo diazotization, a reaction that converts the amino group into a diazonium salt. mychemblog.comfirsthope.co.innumberanalytics.comvedantu.comscienceinfo.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). firsthope.co.invedantu.com The resulting diazonium salt, 1-phenothiazinediazonium salt, is a versatile intermediate in organic synthesis. mychemblog.comscispace.com

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group. numberanalytics.comscienceinfo.com A series of proton transfers and elimination of water leads to the formation of the diazonium ion (Ar-N₂⁺). scienceinfo.com

Diazonium salts are highly useful because the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. mychemblog.comscispace.com These transformations allow for the introduction of various functional groups onto the phenothiazine ring, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others. mychemblog.comyoutube.com For example, treatment with cuprous chloride (CuCl) would yield 1-chlorophenothiazine. mychemblog.com Azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an activated aromatic ring, are also possible, leading to the formation of azo dyes. mychemblog.com

Table 5: Potential Synthetic Transformations of 1-Phenothiazinediazonium Salt

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| CuCl | 1-Chlorophenothiazine | Sandmeyer Reaction |

| CuBr | 1-Bromophenothiazine | Sandmeyer Reaction |

| KI | 1-Iodophenothiazine | |

| CuCN/KCN | 1-Cyanophenothiazine | Sandmeyer Reaction |

| H₂O, heat | 1-Hydroxyphenothiazine | |

| HBF₄, heat | 1-Fluorophenothiazine | Schiemann Reaction |

Condensation Reactions with Carbonyl Compounds and Imines

The primary amino group at the C1 position of this compound serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds. This reactivity is fundamental in synthesizing more complex, fused heterocyclic systems.

A significant application of this reactivity is the construction of novel pentacyclic phenothiazine derivatives. For instance, the derivative 1,2-diaminophenothiazine, which can be synthesized from this compound, undergoes condensation with 1,2-dicarbonyl compounds. researchgate.net In a specific example, 1,2-diaminophenothiazine reacts with catechol (after oxidation to the corresponding o-quinone) or other 1,2-diketones to form a new quinoxaline (B1680401) ring fused to the phenothiazine structure. The reaction proceeds by the sequential nucleophilic attack of the two amino groups on the dicarbonyl compounds, followed by dehydration to yield the stable, angular pentacyclic system 13H-5,14-dihydroquinoxalino[2,3-a]phenothiazine. researchgate.net

Similarly, the amino group of this compound can react with the ketone moiety of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. researchgate.netnih.govnih.govmdpi.com Isatin possesses a reactive C3-keto group that readily undergoes condensation with primary amines. researchgate.net The reaction of an o-diamine, such as 1,2-diaminophenothiazine, with isatin typically leads to the formation of quinoxaline derivatives under catalytic conditions. researchgate.net This type of condensation provides a versatile route to complex heterocyclic structures with potential biological activities. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product Type | Description | Reference(s) |

| 1,2-Diaminophenothiazine | 1,2-Diketone (e.g., from catechol) | Quinoxalino[2,3-a]phenothiazine | The two amino groups condense with the dicarbonyl to form a fused quinoxaline ring, creating a pentacyclic system. | researchgate.net |

| o-Phenylenediamine | Isatin Derivatives | Quinoxaline Derivatives | Serves as a model reaction showing the condensation of an o-diamine with a cyclic ketone to form fused heterocycles. | researchgate.net |

Reactions at the Phenothiazine Core Positions

The phenothiazine nucleus is an electron-rich aromatic system, making it susceptible to various substitution reactions that allow for its extensive functionalization.

The substitution pattern of electrophilic attacks on the this compound core is directed by the combined electronic effects of the amino group, the sulfide (B99878) bridge, and the secondary amine within the central ring. The primary amino group at C1 is a strong activating, ortho-para directing group. lumenlearning.com This directs incoming electrophiles preferentially to the C2 and C4 positions.

A clear example of this regioselectivity is observed in the nitration of 1-acetylaminophenothiazine, a protected form of this compound used to moderate the reactivity of the amino group. Treatment of 1-acetylaminophenothiazine with a nitrating agent yields a mixture of two isomeric products: 1-amino-2-nitrophenothiazine and 1-amino-4-nitrophenothiazine. researchgate.net This outcome confirms the powerful directing effect of the amino group towards the ortho (C2) and para (C4) positions. The subsequent reduction of the 1-amino-2-nitrophenothiazine isomer is a key step in producing the 1,2-diaminophenothiazine precursor required for the condensation reactions mentioned previously. researchgate.nettpcj.org

General electrophilic aromatic substitution reactions, such as halogenation and sulfonation, are also expected to follow this substitution pattern, targeting the activated positions of the phenothiazine rings. google.comlibretexts.orghu.edu.jo

| Starting Material | Reagent(s) | Position(s) of Substitution | Product(s) | Reference(s) |

| 1-Acetylaminophenothiazine | Mixed Acid (Nitration) | C2 and C4 | 1-Amino-2-nitrophenothiazine, 1-Amino-4-nitrophenothiazine | researchgate.net |

| 8-Chlorophenothiazine | Mixed Acid (Nitration) | C1 | 8-Chloro-1-nitrophenothiazine | tpcj.org |

Modern synthetic utility of phenothiazines is greatly enhanced by metal-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds at the aromatic core or the central nitrogen atom. eie.gr While direct coupling of this compound is less common, the principles are well-established for the phenothiazine scaffold, often involving precursor halogenated phenothiazines or the N-H bond of the thiazine (B8601807) ring. researcher.lifeacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a primary method for N-arylation of the phenothiazine core. rsc.orgoup.comnih.gov The reaction couples the N-H bond of phenothiazine with aryl halides to produce N-arylphenothiazines. rsc.org This method is highly efficient for creating a library of electronically diverse N-aryl substituted phenothiazines with yields ranging from moderate to excellent (61-97%). rsc.org Intramolecular Buchwald-Hartwig amination of appropriately substituted diaryl sulfides is also a powerful strategy for constructing the phenothiazine ring system itself. oup.com

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling a halogenated phenothiazine with a boronic acid derivative in the presence of a palladium catalyst. thieme-connect.commdpi.comwikipedia.org For example, bromophenothiazine derivatives can be coupled with various arylboronic acids to synthesize phenothiazines with extended aromatic systems. thieme-connect.com

Other Coupling Reactions: Iron-catalyzed oxidative C-N coupling reactions have also been developed for the N-arylation of phenothiazines, offering a more atom-economical alternative to traditional methods. nih.gov These reactions demonstrate the versatility of the phenothiazine scaffold in modern organic synthesis. oup.comcdnsciencepub.com

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Description | Reference(s) |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand (e.g., RuPhos), Base | C-N | Couples the phenothiazine N-H with aryl halides to form N-arylphenothiazines. | rsc.orgoup.comdiva-portal.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C | Couples halogenated phenothiazines with boronic acids to form aryl-substituted phenothiazines. | thieme-connect.commdpi.com |

| Iron-Catalyzed Oxidative Coupling | FePcF16, Acid additive, Air | C-N | Oxidative coupling of phenothiazine N-H with tertiary arylamines. | nih.gov |

Electrophilic Aromatic Substitution Pathways

Photochemical Reactivity and Excited State Reaction Mechanisms

Phenothiazines are well-known for their rich photochemistry, stemming from their ability to absorb UV-visible light and engage in electron transfer processes. researchgate.netresearchgate.net The presence of an amino group is expected to significantly influence these properties.

Phenothiazine and its derivatives are highly effective organic photoredox catalysts, particularly as strong reducing agents in their excited state. nih.govrsc.orgusp.brwikipedia.org Upon absorption of light, the catalyst transitions to an excited state that is both a stronger oxidant and a much stronger reductant than the ground state. usp.br The N-phenylphenothiazine scaffold, for example, can be synthetically modified with various substituents to fine-tune its electrochemical and absorption characteristics. nih.gov

The introduction of strong electron-donating groups, such as an amino group, onto the phenothiazine framework dramatically increases its reducing power in the excited state. nih.govbeilstein-journals.org Studies on N-arylphenothiazines bearing alkylamino substituents have shown they possess exceptionally high excited-state reduction potentials, reaching up to -3.0 V (vs SCE). nih.govbeilstein-journals.org This makes them powerful enough to reduce even less-activated substrates that are inaccessible with many common photoredox catalysts. beilstein-journals.org This enhanced reactivity is attributed to the electron-donating nature of the amino group, which facilitates the single-electron transfer (SET) from the excited catalyst to a substrate. rsc.org Phenothiazines can also act as photosensitizers, leading to the formation of their radical cations upon photoionization, which can then participate in further reactions. nih.govnih.gov

| Catalyst Type | Key Feature | Excited State Reduction Potential | Application Example | Reference(s) |

| N-Arylphenothiazines | Core structure for many organic photoredox catalysts. | Varies with substitution. | General photoredox reactions. | nih.govbeilstein-journals.org |

| Alkylamino-substituted N-Phenylphenothiazines | Strong electron-donating amino group. | Up to -3.0 V (vs SCE) | Nucleophilic addition of methanol (B129727) to less-activated styrenes. | nih.govbeilstein-journals.org |

| General Phenothiazines | Formation of radical cation upon irradiation. | Not specified | Photosensitization, photodegradation of other molecules. | researchgate.netnih.govnih.gov |

The absorption of light can induce intramolecular reactions in suitably substituted phenothiazine derivatives, leading to cyclization or rearrangement products. Photocyclization reactions are a powerful tool in organic synthesis for creating complex, fused-ring systems. mdpi.comresearchgate.net

For example, the oxidative photocyclization of stilbene-like molecules is a well-known method for producing phenanthrenes. mdpi.com Analogous reactions involving nitrogen-containing systems, such as aromatic Schiff bases (imines), can lead to the formation of phenanthridine (B189435) derivatives. mdpi.com While specific examples detailing the photocyclization of this compound itself are not prevalent, the general reactivity pattern suggests that derivatives of this compound with appropriate unsaturated side chains could undergo intramolecular cyclization upon irradiation.

Another relevant photochemical process is the Norrish/Yang reaction, which involves intramolecular hydrogen abstraction by an excited carbonyl group, leading to cyclization products like cyclobutanols. nih.gov Although this reaction is specific to ketones and aldehydes, it illustrates the principle of photo-induced intramolecular bond formation that could be relevant to functionalized this compound derivatives. Photochemical rearrangements, such as the photo-Fries rearrangement of phenyl esters or acetanilides, can also be influenced by the reaction medium. cdnsciencepub.com The rich photochemistry of the phenothiazine nucleus suggests a potential for such light-induced transformations. researchgate.net

Photoredox Catalysis Involving this compound

Computational Elucidation of Reaction Pathways and Transition States

The exploration of chemical reactivity and the intricate mechanisms of reactions at a molecular level is greatly enhanced by computational chemistry. For complex heterocyclic systems like this compound, theoretical calculations offer profound insights into reaction feasibility, pathways, and the transient structures that govern them. Methodologies such as Density Functional Theory (DFT) are central to mapping out the potential energy surface (PES) of a reaction, which is fundamental to understanding its mechanism. libretexts.orglibretexts.org

Computational analysis of a reaction mechanism typically begins with the optimization of the geometries of reactants and products to find their lowest energy states. visualizeorgchem.com Subsequently, the transition state (TS), which represents the highest energy point on the minimum energy path connecting reactants and products, is located. libretexts.org The process involves sophisticated algorithms, such as the Berny algorithm, to search for this first-order saddle point on the potential energy surface. mdpi.com Calculating the vibrational frequencies at this point is crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

While specific, detailed computational studies elucidating the reaction pathways and transition states for This compound are not widely available in published literature, the methodologies are well-established and have been applied to its isomers. For instance, theoretical calculations have been performed on 2-aminophenothiazine to understand its electronic and structural properties, which are precursors to reactivity. nih.gov These studies provide a framework for how the reactivity of this compound could be computationally investigated.

A computational study on a related isomer, 2-aminophenothiazine, utilized DFT and semi-empirical methods to determine key structural and energetic parameters. These calculated values offer a glimpse into the type of data that would be generated in a full reaction pathway analysis for this compound.

Table 1: Theoretical Parameters for Phenothiazine and 2-Aminophenothiazine (Illustrative Example)

| Substance | State | Method | ΔH (kcal/mol) | µ (Debye) | Torsion Angle (°) |

|---|---|---|---|---|---|

| Phenothiazine | Ground | PM3 | 39.5 | 2.1 | 158 |

| 2-Aminophenothiazine | Ground | PM3 | 36.9 | 2.9 | 157 |

| 2-Aminophenothiazine | Triplet | DFT | - | - | 172 |

Data sourced from a study on 2-aminophenothiazine and is presented for illustrative purposes of the computational approach. nih.gov

The elucidation of a specific reaction, for example, an electrophilic substitution or an oxidation reaction involving this compound, would involve modeling the approach of the reacting species. The computational search for the transition state would reveal the geometry of the activated complex, including critical bond lengths and angles at the peak of the energy barrier. Analyzing the reaction phases through methods like the Unified Reaction Valley Approach (URVA) could further dissect the mechanism into chemically significant steps, such as reactant preparation, bond breaking/formation at the transition state, and product formation. smu.edu Such detailed computational roadmaps are invaluable for rationalizing experimental outcomes and for the predictive design of new chemical transformations.

Computational Chemistry and Theoretical Modeling of 1 Aminophenothiazine

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It allows for the calculation of various electronic properties by focusing on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods based on many-electron wavefunctions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical properties. irjweb.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com

DFT calculations can be employed to determine the energies of the HOMO and LUMO and the corresponding energy gap for 1-Aminophenothiazine. These values are crucial for predicting its charge transfer characteristics. researchgate.net For instance, a theoretical study might yield the following electronic parameters:

Table 1: Calculated Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.42 |

| Energy Gap (ΔE) | 4.47 |

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of HOMO and LUMO densities across the molecular structure reveals the regions most likely to participate in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich phenothiazine (B1677639) ring system and the amino group, while the LUMO is distributed over the heterocyclic ring structure.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactive behavior. DFT can be used to compute the net atomic charges on each atom, providing a quantitative measure of local electronic effects. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. scholarsresearchlibrary.com

The Fukui function, a local reactivity descriptor derived from DFT, is used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.inscm.com The condensed Fukui function, fk, quantifies the reactivity of a specific atomic site 'k'. scm.com

fk+ for nucleophilic attack: Measures the reactivity of site k upon adding an electron.

fk- for electrophilic attack: Measures the reactivity of site k upon removing an electron.

Table 2: Hypothetical Condensed Fukui Functions and Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|---|

| S5 | +0.150 | 0.095 | 0.110 |

| N10 | -0.250 | 0.080 | 0.150 |

| N (amino) | -0.310 | 0.065 | 0.185 |

| C1 | +0.050 | 0.120 | 0.040 |

| C4 | +0.045 | 0.115 | 0.035 |

Note: The data in this table is hypothetical and for illustrative purposes. Atom numbering is based on standard phenothiazine nomenclature.

Analysis of these hypothetical values would suggest that the nitrogen of the amino group is the most susceptible to electrophilic attack (highest fk-), while the C1 carbon atom is the most likely site for nucleophilic attack (highest fk+).

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.netosti.govscielo.br These parameters can be estimated using DFT through Koopmans' theorem, where IP is approximated by the negative of the HOMO energy (IP ≈ -EHOMO) and EA by the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.netphyschemres.org A more accurate method involves calculating the total energy difference (ΔSCF method) between the neutral molecule and its corresponding cation or anion. osti.govresearchgate.net

Table 3: Theoretical Ionization Potential and Electron Affinity for this compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (IP) | 5.89 |

| Electron Affinity (EA) | 1.42 |

Note: The data in this table is hypothetical, derived from the EHOMO and ELUMO values in Table 1.

A low ionization potential suggests that the molecule can readily donate electrons, a characteristic feature of many biologically active compounds. researchgate.net

Charge Distribution, Electrostatic Potentials, and Fukui Functions

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. mdpi.comrush.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. mdpi.com This is particularly important for flexible molecules like this compound, where conformational changes can significantly influence biological activity. nih.govmdpi.comfrontiersin.org

MD simulations can explicitly model the effects of solvent, typically water, on the conformation and dynamics of this compound. nih.govuzh.ch The solvent can influence the stability of different conformers and mediate interactions with biological targets. chemrxiv.org By analyzing the MD trajectory, researchers can identify dominant conformations, calculate root-mean-square deviation (RMSD) to assess structural stability, and compute root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule. nih.gov Such simulations can reveal, for example, that the flexible loop regions of a target protein become more stable upon binding. nih.govrsc.org

Prediction of Reactivity Descriptors and Reaction Site Selectivity

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons (μ = -(IP + EA)/2). physchemres.org

Chemical Hardness (η): Measures the resistance to charge transfer (η = (IP - EA)/2). physchemres.org

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons. scm.com

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule (ω = μ²/2η). researchgate.net

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.655 |

| Chemical Hardness (η) | 2.235 |

| Global Softness (S) | 0.224 |

| Electrophilicity Index (ω) | 2.989 |

Note: The data in this table is hypothetical, calculated from the IP and EA values in Table 3.

These descriptors, in combination with local ones, allow for a detailed prediction of reaction site selectivity. ias.ac.innih.gov For this compound, this analysis can help identify which atoms are most likely to participate in metabolic transformations or interactions with electrophilic or nucleophilic species in a biological system.

Molecular Docking and Binding Affinity Predictions for Mechanistic Biological Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries and for understanding the molecular basis of a ligand's biological activity. researchgate.netnih.gov

In a typical study, this compound would be docked into the active site of a target protein. The docking algorithm samples numerous conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity, often expressed as a binding energy (ΔG). researchgate.net Lower binding energies indicate more favorable interactions. mdpi.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

MD simulations are often performed on the docked complex to assess its stability and refine the binding mode. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr84, Phe290, Ser122, His440 |

| Type of Interactions | Hydrogen bond with Ser122, π-π stacking with Tyr84 and Phe290 |

Note: The data in this table is hypothetical and for illustrative purposes.

Such studies can generate hypotheses about the mechanism of action of this compound and guide the design of more potent analogues. While docking provides valuable insights, experimental validation is necessary to confirm the predicted biological activity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the properties of chemical compounds based on their molecular structure. nih.govresearchgate.net When applied to chemical reactivity, this approach is often termed Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.orgchemrxiv.org QSRR models establish a mathematical correlation between a molecule's reactivity and its structural or physicochemical features, which are quantified by numerical values known as molecular descriptors. chemrxiv.orgresearchgate.net

The fundamental principle of QSPR/QSRR is that the structure of a molecule dictates its properties and reactivity. The relationship can be expressed by the general equation:

Reactivity = f (Molecular Descriptors) + error wikipedia.org

These models are developed by analyzing a "training set" of compounds for which the reactivity property is known. A mathematical model, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), is then created to correlate the descriptors with the observed reactivity. researchgate.netresearchgate.net The predictive power of this model is then validated using a "test set" of compounds not used in the model's development. nih.gov

For this compound, QSPR modeling provides a powerful framework for predicting its reactivity in various chemical transformations without the need for extensive, time-consuming experiments. chemrxiv.org The process involves calculating a wide array of molecular descriptors for this compound and then using established or newly developed models to predict its behavior.

Research Findings in QSPR Modeling of Phenothiazines

While specific QSPR studies exclusively on the theoretical reactivity of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on the broader class of phenothiazine derivatives. Studies on phenothiazines have successfully employed QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), to model various properties.

For instance, a three-dimensional QSAR (3D-QSAR) study on a set of 40 phenothiazine derivatives used Comparative Molecular Field Analysis (CoMFA) to model their activity as multidrug resistance modifiers. nih.gov This study found that steric, electrostatic, and hydrophobic fields were all significant contributors to the biological activity. nih.gov Hydrophobicity, in particular, was highlighted as a crucial space-directed property. nih.gov Such findings are directly relevant to the reactivity of this compound, as the amino group at the C1 position significantly alters the local and global electronic and steric properties of the phenothiazine core.

Molecular Descriptors for this compound Reactivity

The theoretical reactivity of this compound can be quantified using descriptors derived from computational chemistry calculations. These descriptors encode information about the molecule's electronic nature, size, shape, and topology. researchgate.net For a QSPR model, these can be categorized as follows:

| Descriptor Category | Examples for this compound | Relevance to Reactivity |

| Electronic Descriptors | Dipole moment, Ionization potential, Electron affinity, HOMO & LUMO energies, Fukui indices, Atomic charges | Describe the molecule's electron distribution and susceptibility to electrophilic or nucleophilic attack. nsps.org.ng The amino group is a strong electron-donating group, which will raise the HOMO energy, making the molecule more susceptible to oxidation. |

| Topological Descriptors | Connectivity indices (e.g., Wiener, Randić), Shape indices (e.g., Kappa indices) | Quantify molecular size, branching, and overall shape based on the graph representation of the molecule. researchgate.net |

| Geometrical (3D) Descriptors | Molecular volume, Surface area, Principal moments of inertia, Shadow indices | Describe the 3D structure of the molecule. The non-planar, butterfly conformation of the phenothiazine ring is a key feature. nih.govtruman.edu |

| Quantum Chemical Descriptors | Total energy, Heat of formation, Bond dissociation energies (e.g., N-H bond), Solvation energy | Provide direct measures of stability and the energy required for specific reaction steps, such as hydrogen atom transfer (HAT) from the amino or heterocyclic nitrogen. researchgate.net |

| Physicochemical Descriptors | LogP (octanol-water partition coefficient), Molar refractivity, Polarizability | Represent properties like hydrophobicity and the molecule's response to an electric field, influencing interactions with solvents and other reactants. researchgate.net |

This table provides an overview of descriptor types applicable to QSPR modeling of this compound reactivity.

Developing a QSPR Model for Reactivity

A hypothetical QSPR model for predicting a specific aspect of this compound's reactivity, such as its rate constant (k) in an oxidation reaction, might take the form of a multiple linear regression equation:

log(k) = c₀ + c₁ (E_HOMO) - c₂ (IP) + c₃ (q_N) + c₄ (V_mol)

Where:

log(k) is the predicted reactivity parameter.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

IP is the ionization potential.

q_N is the partial atomic charge on the heterocyclic nitrogen atom.

V_mol is the molecular volume.

c₀, c₁, c₂, c₃, and c₄ are coefficients determined from the regression analysis of a training set of related compounds.

In this model, a higher HOMO energy and a lower ionization potential would be expected to increase the rate of oxidation, hence the positive and negative signs for their respective coefficients. The charges and volume account for electronic and steric effects that fine-tune the reactivity. The development of such predictive models is a key goal of computational chemistry, enabling the rapid screening and design of new molecules with desired reactivity profiles. researchgate.net

Mechanistic Investigations of Bioactive Interactions

Enzyme Inhibition Mechanisms and Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The study of enzyme inhibition provides valuable insights into the functional groups at the active site and the specificity of the enzyme. du.ac.in Phenothiazines have been shown to inhibit various enzymes, contributing to their diverse pharmacological effects.

Research has identified several classes of enzymes as targets for phenothiazine (B1677639) derivatives.

Kinases: These enzymes are crucial for cell signaling and are often targeted in cancer therapy. fhi.nowikipedia.org Some phenothiazine derivatives have been investigated as kinase inhibitors. wikipedia.org For instance, certain compounds can inhibit ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are involved in DNA damage response. sigmaaldrich.com

Proteases: These enzymes cleave proteins and are essential for various biological processes, including viral replication. wikipedia.orgnih.gov Phenothiazine-related compounds have been explored for their potential to inhibit proteases, such as the HIV-1 protease. nih.govnih.gov

Oxidoreductases: This class of enzymes catalyzes oxidation-reduction reactions. One notable target is trypanothione (B104310) reductase (TR), an essential enzyme for the survival of trypanosomatid parasites. acs.org Phenothiazines have been identified as potent inhibitors of TR. acs.org Another example is sulfide (B99878):quinone oxidoreductase (SQOR), which is involved in hydrogen sulfide metabolism. medchemexpress.commedchemexpress.com

A specific aminophenothiazine, FD44, has been identified to interfere with the binding of neuronal calcium sensor 1 (NCS-1) to the guanine (B1146940) exchange factor protein Ric8a. pnas.org This interaction is crucial for regulating synapse number and neurotransmitter release. pnas.org

Table 1: Examples of Enzyme Targets for Phenothiazine Derivatives

| Enzyme Class | Specific Enzyme Example | Biological Role | Reference |

| Kinase | ATM/ATR Kinase | DNA Damage Response | sigmaaldrich.com |

| Protease | HIV-1 Protease | Viral Replication | wikipedia.orgnih.gov |

| Oxidoreductase | Trypanothione Reductase (TR) | Parasite Survival | acs.org |

| Oxidoreductase | Sulfide:quinone oxidoreductase (SQOR) | Hydrogen Sulfide Metabolism | medchemexpress.com |

| Guanine Exchange Factor Interaction | NCS-1/Ric8a complex | Synaptic Regulation | pnas.org |

The way an inhibitor binds to an enzyme and affects its kinetics determines its mode of inhibition. The three primary reversible inhibition types are competitive, non-competitive, and uncompetitive. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. bgc.ac.in This type of inhibition can be overcome by increasing the substrate concentration. du.ac.in Some kinase inhibitors, for example, act in a competitive manner.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.org This type of inhibition affects the Vmax but not the Km of the reaction. csbsju.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. du.ac.in This mode of inhibition is rare and results in a decrease in both Vmax and Km. csbsju.edu

Studies on trypanothione reductase have shown that phenothiazines like clomipramine (B1669221) act as linear, competitive inhibitors. acs.org The specific mode of inhibition for 1-aminophenothiazine itself against various enzymes requires detailed kinetic analysis.

Allosteric regulation occurs when an effector molecule binds to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. numberanalytics.comlibretexts.org This is a key mechanism for controlling enzyme function. jackwestin.com

Allosteric inhibitors can induce conformational changes that prevent the enzyme from carrying out its reaction, even if the substrate is bound. libretexts.org This modulation can be either negative (inhibition) or positive (activation). researchgate.netnih.gov The binding of an allosteric modulator can affect the enzyme's affinity for its substrate or its catalytic rate. jackwestin.com For instance, the aminophenothiazine FD44 is proposed to inhibit the NCS-1/Ric8a interaction by stabilizing a mobile C-terminal helix of NCS-1, preventing its interaction with Ric8a. pnas.orgsdbonline.org This represents a form of allosteric modulation where the small molecule locks the protein in an inactive conformation.

Elucidation of Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Receptor Binding Affinity and Signaling Pathway Modulation

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. msdmanuals.com These interactions can trigger or block cellular signaling pathways, leading to a physiological response. frontiersin.org

The affinity of a ligand for its receptor is a measure of how tightly it binds and is quantified by the dissociation constant (Kd). derangedphysiology.comabdn.ac.uk High-affinity ligands require lower concentrations to occupy a significant number of receptors. abdn.ac.uk The interaction between a ligand and a receptor is a dynamic process involving association and dissociation. nih.gov

Phenothiazines are known to interact with a variety of receptors, including dopamine (B1211576) and adrenergic receptors. nih.gov The binding affinity of phenothiazines and their metabolites to these receptors contributes to their therapeutic effects and side effects. nih.gov For example, studies have shown that phenothiazine derivatives bind to dopamine D2 receptors and α1-adrenoceptors. nih.gov The specificity of these interactions is crucial, as binding to multiple receptor subtypes can lead to off-target effects. msdmanuals.com Computational methods like molecular docking are used to study and predict these interactions at a molecular level. nih.gov

Table 2: Receptor Binding Data for a Representative Phenothiazine (Chlorpromazine)

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 1.0 | nih.gov |

| Alpha-1 Adrenergic | 1.9 | nih.gov |

| Alpha-2 Adrenergic | 260 | nih.gov |

Ligand binding to a receptor initiates a cascade of intracellular events known as a signaling pathway. frontiersin.org Phenothiazines can modulate these pathways. For example, their interaction with dopamine receptors affects downstream signaling cascades involving G-proteins and adenylyl cyclase. nih.gov